2-Nitrophenanthridine
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Overview
Description
2-Nitrophenanthridine is a nitrogen-containing heterocyclic compound derived from phenanthridine It is characterized by the presence of a nitro group at the second position of the phenanthridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Nitrophenanthridine can be synthesized through several methods. One common approach involves the nitration of phenanthridine using nitric acid in the presence of sulfuric acid. This reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Nitrophenanthridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Halogens or alkyl groups using reagents like halogenating agents or alkyl halides.
Major Products Formed:
Reduction: 2-Aminophenanthridine.
Oxidation: 2-Nitrosophenanthridine.
Substitution: Various substituted phenanthridine derivatives.
Scientific Research Applications
2-Nitrophenanthridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 2-nitrophenanthridine exerts its effects is primarily through its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The nitro group also plays a role in the compound’s reactivity, influencing its redox properties and interactions with biological molecules.
Comparison with Similar Compounds
Phenanthridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Aminophenanthridine: The reduced form of 2-nitrophenanthridine, with different chemical properties and applications.
2-Nitroacridine: Another nitrogen-containing heterocycle with a similar structure but different biological activity.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
CAS No. |
137531-20-5 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-nitrophenanthridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-14-13/h1-8H |
InChI Key |
VNGBWZWREQUEMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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